1-Nonyn-4-ol

Description

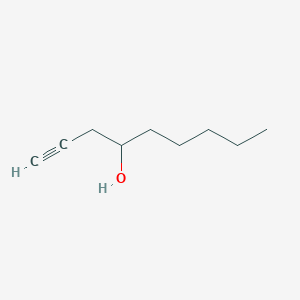

1-Nonyn-4-ol (IUPAC name: non-1-yn-4-ol) is a terminal alkyne alcohol with a hydroxyl group at the fourth carbon and a triple bond between the first and second carbons. Its molecular formula is C₉H₁₆O, and its structure is characterized by a nine-carbon chain (CH≡C-CH₂-CH(OH)-CH₂-CH₂-CH₂-CH₂-CH₃). For instance, 1-nonen-4-ol (an alkene analog) has been synthesized via allylation reactions, as noted in , suggesting similar synthetic pathways for this compound involving alkyne intermediates .

Properties

CAS No. |

20810-18-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-1-yn-4-ol |

InChI |

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h2,9-10H,3,5-8H2,1H3 |

InChI Key |

DNHMBZFEOTWFKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Hex-4-yn-1-ol (C₆H₁₀O)

- Molecular Formula: C₆H₁₀O (vs. C₉H₁₆O for 1-nonyn-4-ol)

- Key Properties: Boiling point: Not explicitly reported, but its shorter chain length suggests lower boiling point compared to this compound. Stability: Stable under recommended storage conditions (). Synthesis: Prepared via isomerization of hex-5-yn-1-ol using potassium tert-butoxide ().

- Applications : Used as a precursor in organic synthesis for bicyclic compounds ().

5-(4′-Nitrophenyl)pent-4-yn-1-ol (C₁₁H₁₁NO₃)

- Molecular Formula: C₁₁H₁₁NO₃ (vs. C₉H₁₆O for this compound)

- Key Properties :

- Applications : Intermediate in diastereoselective synthesis of bicyclic amines ().

3-Nonyn-1-ol (C₉H₁₆O)

- Molecular Formula: Same as this compound (C₉H₁₆O), but with the triple bond at C3–C4 and hydroxyl at C1.

- Key Differences: Positional isomerism affects polarity and solubility. Infrared (IR) and mass spectral data available (), aiding differentiation from this compound.

4-Ethyl-1-octyn-3-ol (C₁₀H₁₈O)

- Molecular Formula: C₁₀H₁₈O (vs. C₉H₁₆O for this compound)

- Key Properties: Branched chain reduces crystallinity compared to linear this compound. Applications: Used as a corrosion inhibitor and intermediate in specialty chemicals ().

Physicochemical Properties

Notes:

- Boiling points are estimated based on chain length and functional groups.

- Stability data for this compound are inferred from analogs like hex-4-yn-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.